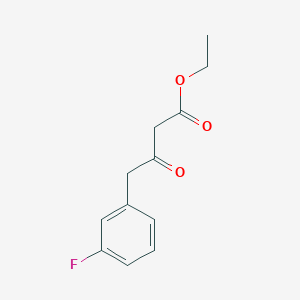Ethyl 4-(3-fluorophenyl)-3-oxobutanoate
CAS No.: 221121-36-4
Cat. No.: VC7802519
Molecular Formula: C12H13FO3
Molecular Weight: 224.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 221121-36-4 |
|---|---|
| Molecular Formula | C12H13FO3 |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | ethyl 4-(3-fluorophenyl)-3-oxobutanoate |
| Standard InChI | InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 |
| Standard InChI Key | WLQMLHGMFCBMLJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)CC1=CC(=CC=C1)F |
| Canonical SMILES | CCOC(=O)CC(=O)CC1=CC(=CC=C1)F |
Introduction
Ethyl 4-(3-fluorophenyl)-3-oxobutanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a fluorophenyl group attached to a butanoate ester. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications as an intermediate in the synthesis of complex organic molecules and its biological activity.
Synthesis Methods
Ethyl 4-(3-fluorophenyl)-3-oxobutanoate can be synthesized through the esterification of 4-(3-fluorophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Industrial production may utilize continuous flow reactors for efficiency and scalability.
Chemical Reactions
This compound undergoes various chemical reactions:
-
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Applications in Research
Ethyl 4-(3-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
-
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
-
Biology: Studied for its potential biological activity and interactions with enzymes.
-
Medicine: Investigated for its potential use in the development of pharmaceuticals.
-
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Handling
-
Hazard Statements: H319 (Causes serious eye irritation).
-
Precautionary Statements: P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Sealed in dry conditions at room temperature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume